molecular formula C13H20N2 B3010928 1-Benzyl-2-methyl-1,4-diazepane CAS No. 67744-47-2

1-Benzyl-2-methyl-1,4-diazepane

Cat. No.: B3010928
CAS No.: 67744-47-2
M. Wt: 204.317
InChI Key: FBACUGZJIQWNBG-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1,4-diazepane is an organic compound with the molecular formula C13H20N2. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.

Scientific Research Applications

1-Benzyl-2-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in organic reactions

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Preparation Methods

1-Benzyl-2-methyl-1,4-diazepane can be synthesized through several methods. One common synthetic route involves the reductive amination of 1-benzyl-2-methylpiperazine with formaldehyde. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out under mild conditions . Industrial production methods may involve the use of biocatalysts, such as imine reductases, to achieve high enantioselectivity and yield .

Chemical Reactions Analysis

1-Benzyl-2-methyl-1,4-diazepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, secondary amines, and substituted diazepanes .

Comparison with Similar Compounds

1-Benzyl-2-methyl-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-benzyl-2-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBACUGZJIQWNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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